Product packaging for 1,1-Diethyl-3-(4-methoxyphenyl)thiourea(Cat. No.:)

1,1-Diethyl-3-(4-methoxyphenyl)thiourea

Cat. No.: B5826959
M. Wt: 238.35 g/mol
InChI Key: WHEJWYIBDMGWMT-UHFFFAOYSA-N
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Description

1,1-Diethyl-3-(4-methoxyphenyl)thiourea is a specialty thiourea derivative of interest in coordination chemistry and materials science research. Its molecular structure features a 4-methoxybenzoyl fragment that is approximately planar and twisted relative to the thioamide unit, with a dihedral angle of 86.62° . This configuration, along with the distinct C=O and C=S bonds, makes it a versatile bidentate (O,S) chelating ligand capable of forming stable complexes with various metal ions, such as nickel (Ni) and cobalt (Co) . In the crystalline state, the molecules form a one-dimensional polymeric network stabilized by intermolecular N—H···O hydrogen bonds along the b-axis . Researchers utilize this compound to explore the synthesis and structural properties of metal-organic complexes and to study hydrogen-bonded supramolecular architectures. This product is intended for research purposes as a chemical building block or ligand and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. The buyer assumes responsibility to confirm product identity and/or purity, and all sales are final.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18N2OS B5826959 1,1-Diethyl-3-(4-methoxyphenyl)thiourea

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-diethyl-3-(4-methoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2OS/c1-4-14(5-2)12(16)13-10-6-8-11(15-3)9-7-10/h6-9H,4-5H2,1-3H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHEJWYIBDMGWMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)NC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 1,1 Diethyl 3 4 Methoxyphenyl Thiourea

Established Synthetic Routes for 1,1-Disubstituted-3-arylthioureas

The synthesis of 1,1-disubstituted-3-arylthioureas, including the target compound, is predominantly achieved through a few key strategies. These methods are well-documented in organic synthesis literature and provide reliable pathways to the desired products.

Amine-Isothiocyanate Condensation Reactions

The most direct and widely employed method for synthesizing 1,1-disubstituted-3-arylthioureas is the condensation reaction between a secondary amine and an aryl isothiocyanate. In the case of 1,1-diethyl-3-(4-methoxyphenyl)thiourea, this would involve the reaction of diethylamine (B46881) with 4-methoxyphenyl (B3050149) isothiocyanate. This reaction is a nucleophilic addition of the amine to the electrophilic carbon atom of the isothiocyanate group. nih.govrsc.org

This method's popularity stems from its efficiency and the commercial availability of a wide range of amine and isothiocyanate precursors. uran.uachemrxiv.org The reaction generally proceeds with high yields and selectivity. nih.gov The straightforward nature of this one-step process makes it a preferred route for generating libraries of thiourea (B124793) derivatives for various applications. organic-chemistry.org

Table 1: Examples of Amine-Isothiocyanate Condensation for Thiourea Synthesis

AmineIsothiocyanateProductReference
DiethylaminePhenyl isothiocyanate1,1-Diethyl-3-phenylthiourea nih.gov
Primary AmineCarbon Disulfide (in situ isothiocyanate formation)Symmetrical/Unsymmetrical Thioureas organic-chemistry.org
Heterocyclic AmineAcyl IsothiocyanateN-Acyl Thiourea Derivatives nih.gov

This table presents examples of condensation reactions to form various thiourea derivatives.

Strategies Involving Acyl/Aroyl Isothiocyanates

A related and highly versatile strategy involves the use of acyl or aroyl isothiocyanates as intermediates. arkat-usa.org These reactive species are typically generated in situ from the corresponding acyl or aroyl chloride and a thiocyanate (B1210189) salt, such as ammonium (B1175870) thiocyanate or potassium thiocyanate. nih.govresearchgate.netmdpi.com The resulting acyl/aroyl isothiocyanate then readily reacts with an amine to form the N-acyl/aroyl thiourea derivative. rsc.orguran.ua

For a compound structurally similar to the target, 1,1-diethyl-3-(4-methoxybenzoyl)thiourea, the synthesis involves the reaction of 4-methoxybenzoyl chloride with ammonium thiocyanate to form 4-methoxybenzoyl isothiocyanate, which is then treated with diethylamine. nih.govresearchgate.net To obtain the target compound, this compound, a subsequent reduction of the carbonyl group would be necessary, or more directly, starting with 4-methoxyphenyl isothiocyanate as described in the previous section. The acyl/aroyl thiourea route is particularly valuable for creating derivatives with a carbonyl group adjacent to the thiourea moiety, which can serve as precursors to a wide range of heterocyclic compounds. arkat-usa.orgmdpi.com

Table 2: Synthesis of an Aroyl Thiourea Analog

Aroyl ChlorideThiocyanate SaltAmineIntermediateFinal ProductReference
4-Methoxybenzoyl chlorideAmmonium thiocyanateDiethylamine4-Methoxybenzoyl isothiocyanate1,1-Diethyl-3-(4-methoxybenzoyl)thiourea nih.govresearchgate.net
3,4,5-Trimethoxybenzoyl chlorideAmmonium thiocyanate3-Fluoroaniline (B1664137)3,4,5-Trimethoxybenzoyl isothiocyanate1-(3-Fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea mdpi.com

This table details the synthesis of aroyl thiourea derivatives, highlighting the in situ generation of the isothiocyanate intermediate.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like thioureas in a single step from three or more starting materials. researchgate.netnih.gov A notable MCR for thiourea synthesis involves the reaction of an isocyanide, an amine, and elemental sulfur. This method allows for the direct formation of thioureas in a convergent manner. researchgate.net The use of aqueous polysulfide solutions has been shown to facilitate this reaction under mild and environmentally friendly conditions, often eliminating the need for chromatographic purification. researchgate.netnih.gov

Another MCR approach involves the reaction of an amine, carbon disulfide, and a desulfurylating agent to generate the isothiocyanate in situ, which then reacts with another amine. beilstein-journals.org While more steps might be involved in the workup, the one-pot nature of MCRs is highly advantageous for rapid library synthesis. nih.gov A four-component reaction for the synthesis of isothiourea derivatives has also been reported, showcasing the versatility of MCRs in this area. nih.gov

Optimized Reaction Conditions and Parameters

The efficiency and outcome of thiourea synthesis are significantly influenced by the reaction conditions. Careful optimization of parameters such as solvent, temperature, and pressure is crucial for maximizing yield and purity.

Solvent Effects and Reaction Media

The choice of solvent can have a profound impact on the rate and yield of thiourea synthesis. For amine-isothiocyanate condensation, aprotic solvents like acetone (B3395972), acetonitrile (B52724), and tetrahydrofuran (B95107) (THF) are commonly used. nih.govmdpi.com These solvents effectively dissolve the reactants without interfering with the reaction.

Interestingly, water has been explored as a green and sustainable solvent for thiourea synthesis. "On-water" reactions, where the reactants are mixed in water, have been shown to be surprisingly effective for the synthesis of unsymmetrical thioureas from isothiocyanates and amines. organic-chemistry.org The hydrophobic effect and the unique properties of water at the interface can accelerate the reaction. In some mechanochemical syntheses, the addition of a small amount of a liquid, including water, can significantly affect the reaction conversion, a technique known as liquid-assisted grinding (LAG). nih.gov The solubility of thiourea in various solvent mixtures, such as methanol-ethanol and methanol-propanol, has also been systematically studied to understand solute-solvent interactions. iaea.org

Temperature and Pressure Control

Temperature is a critical parameter in the synthesis of thioureas. Most amine-isothiocyanate condensation reactions are carried out at room temperature, as the reaction is typically facile and exothermic. nih.govresearchgate.net However, in some cases, gentle heating or refluxing may be necessary to drive the reaction to completion, particularly with less reactive amines or for the in situ generation of isothiocyanates. mdpi.com For instance, the synthesis of thiourea from urea (B33335) and Lawesson's reagent was optimized at 75°C (348K). bibliotekanauki.pl Conversely, some reactions, like the synthesis of thiourea dioxide, require cooling to below 10°C to control the reaction and prevent decomposition of the product. youtube.com

Pressure is generally not a critical parameter for the common synthetic routes to thioureas, which are typically conducted at atmospheric pressure. However, in industrial processes or when dealing with gaseous reactants like hydrogen sulfide (B99878) in certain older synthesis methods, pressure control would be a relevant factor. google.com Modern methods, particularly those utilizing flow chemistry, allow for precise control over both temperature and pressure, which can lead to improved yields, reduced reaction times, and enhanced safety. nih.gov

Catalytic Strategies in Thiourea Synthesis

Thiourea derivatives themselves can act as organocatalysts, activating substrates through hydrogen bonding. chim.it Bifunctional thioureas, in particular, have been shown to be effective catalysts in a multitude of organic reactions. chim.it While often employed to catalyze reactions where the thiourea is not incorporated into the final product, the principles of their catalytic action inform the understanding of thiourea reactivity.

Mechanochemical synthesis, which involves milling solid reactants together, can also be facilitated by catalysts. Potassium hydroxide (B78521) has been used to promote the rapid and high-yield mechanochemical synthesis of isothiocyanates from anilines and carbon disulfide, which are then readily converted to thioureas. nih.gov

Catalyst TypeExample CatalystApplicationAdvantage
Phase-Transfer CatalystTetrabutylammonium (B224687) bromide (TBAB)Synthesis of isothiocyanate intermediateImproved reaction yield compared to uncatalyzed reaction. nih.gov
Base CatalystPotassium hydroxide (KOH)Mechanochemical synthesis of isothiocyanatesRapid, high-yield, solvent-free conditions. nih.gov
OrganocatalystChiral Thiourea DerivativesAsymmetric cycloaddition reactionsHigh enantioselectivity and efficiency in forming heterocyclic structures. chim.it

Derivatization and Analog Synthesis Strategies

The core structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of analogs. These strategies primarily focus on altering the diethylamino group, the 4-methoxyphenyl ring, or using the thiourea moiety as a scaffold to build heterocyclic systems.

Modification of the Diethylamino Moiety

The most direct method for modifying the N,N-disubstituted portion of the molecule is to vary the amine reactant used in the synthesis. The reaction of 4-methoxyphenyl isothiocyanate with a wide range of primary and secondary amines can produce a vast array of analogs. This approach allows for systematic exploration of the structure-activity relationship by introducing different alkyl, aryl, or heterocyclic groups in place of the diethylamino moiety. The synthesis is generally straightforward, involving the simple condensation of the isothiocyanate with the chosen amine. mdpi.comrdd.edu.iq For example, reacting different primary and secondary amines with a benzoyl isothiocyanate intermediate (derived from 4-methoxybenzoyl chloride) has been used to generate a library of thiourea derivatives. uobaghdad.edu.iq

Amine ReactantResulting N-SubstituentReference
DiethylamineN,N-Diethyl nih.gov
Various primary aminesN-Alkyl/Aryl rdd.edu.iq
Various secondary aminesN,N-Dialkyl/Aryl rdd.edu.iquobaghdad.edu.iq
Piperazine derivativesN-Piperazinyl mdpi.com

Structural Variations on the 4-Methoxyphenyl Group

Altering the electronic and steric properties of the aryl ring is achieved by starting with differently substituted aryl isothiocyanates. The synthesis begins with a substituted aniline, which is then converted to the corresponding isothiocyanate. This isothiocyanate can then react with diethylamine to yield the desired analog. For instance, syntheses have been reported starting with 3-fluoroaniline and 3,4,5-trimethoxybenzoyl chloride to produce the corresponding thiourea derivatives, demonstrating the feasibility of introducing various substituents onto the phenyl ring. mdpi.commdpi.com This modularity allows for the fine-tuning of the molecule's properties.

Isothiocyanate PrecursorResulting Aryl GroupReference
4-Methoxyphenyl isothiocyanate4-Methoxyphenyl rdd.edu.iquobaghdad.edu.iq
Phenyl isothiocyanatePhenyl mdpi.com
Benzyl isothiocyanateBenzyl mdpi.com
3,4,5-Trimethoxyphenyl isothiocyanate3,4,5-Trimethoxyphenyl mdpi.com
3-Fluorophenyl isothiocyanate (from 3-fluoroaniline)3-Fluorophenyl mdpi.com

Synthesis of Heterocyclic Hybrids Incorporating Thiourea

Thioureas are exceptionally versatile building blocks for the synthesis of various heterocyclic compounds. nih.govwikipedia.org The thiourea functional group can undergo intramolecular or intermolecular cyclization reactions to form stable ring systems, which are prevalent in many biologically active molecules. chim.ittandfonline.com

Common heterocyclic systems synthesized from thiourea precursors include:

Thiazoles: Reaction of thioureas with α-haloketones is a classic method for preparing aminothiazole derivatives. wikipedia.org

Pyrimidines: Condensation of thioureas with β-dicarbonyl compounds leads to the formation of thiopyrimidines. wikipedia.org

Triazoles: 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole can be prepared from the reaction of thiourea and hydrazine. wikipedia.org

Chromenes: Thiourea dioxide can promote the one-pot synthesis of novel heterocyclic compounds, including chromene derivatives. tandfonline.com

These reactions leverage the reactivity of the sulfur and nitrogen atoms within the thiourea core to construct new ring systems, thereby creating hybrid molecules that merge the structural features of thiourea with various heterocycles.

Green Chemistry Principles in Thiourea Synthesis

Recent research has increasingly focused on developing more environmentally benign methods for thiourea synthesis, aligning with the principles of green chemistry. researchgate.net These approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.

A significant advancement is the use of water as a reaction medium. The "on-water" reaction of isothiocyanates with amines has been shown to be a facile and sustainable method for producing unsymmetrical thioureas. organic-chemistry.org This method often results in simple product isolation via filtration and allows for the recycling of the aqueous effluent, avoiding the use of volatile organic compounds (VOCs). organic-chemistry.org A one-step synthesis of thiourea derivatives has also been reported using water as a solvent with phenoxysulfonyl chloride and a primary amine as raw materials. google.com

The use of deep eutectic solvents (DESs) represents another green approach. A choline (B1196258) chloride/tin(II) chloride system has been employed as both a catalyst and a green reaction medium for the synthesis of monosubstituted thioureas from thiourea itself, with the DES being recoverable and reusable for multiple cycles. rsc.org

Non-conventional energy sources like microwave (MW) and ultrasound irradiation have been utilized to accelerate reaction rates and generate cleaner products with high yields. nih.gov Ultrasound has been shown to facilitate the nucleophilic attack of the amino group on the carbonyl group in related urea/thiourea syntheses under solvent- and catalyst-free conditions. nih.gov

Solvent-free methods, such as mechanochemical synthesis via ball milling, offer a powerful green alternative to traditional solvent-based reactions. nih.gov This technique can rapidly produce thioureas and their precursors in high yields without the need for bulk solvents. nih.gov Furthermore, the use of greener, bio-based solvents like cyrene has been demonstrated as a viable alternative to traditional solvents like THF for the one-pot synthesis of thiourea derivatives. nih.gov


Advanced Spectroscopic and Crystallographic Elucidation of 1,1 Diethyl 3 4 Methoxyphenyl Thiourea and Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional techniques, allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure of 1,1-Diethyl-3-(4-methoxyphenyl)thiourea.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment in the molecule. The predicted chemical shifts (δ) are influenced by the electron-donating and withdrawing effects of adjacent functional groups.

N-H Proton: The proton attached to the nitrogen (N'–H) is anticipated to appear as a broad singlet in the downfield region, typically between δ 8.5 and 9.5 ppm. Its chemical shift and broadness are sensitive to solvent, concentration, and temperature, due to its involvement in hydrogen bonding and chemical exchange.

Aromatic Protons: The 4-methoxyphenyl (B3050149) group presents a classic AA'BB' system. The two protons ortho to the methoxy (B1213986) group (H-2' and H-6') are chemically equivalent and are expected to resonate as a doublet around δ 6.8-7.0 ppm. The two protons ortho to the thiourea (B124793) nitrogen (H-3' and H-5') are also equivalent and should appear as a doublet slightly further downfield, around δ 7.2-7.4 ppm, due to the influence of the nitrogen atom.

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and will produce a sharp singlet, typically observed around δ 3.8 ppm. mdpi.com

Ethyl Protons (-N(CH₂CH₃)₂): The diethylamino group will exhibit two distinct signals due to restricted rotation around the C-N bond, a common feature in substituted ureas and thioureas. The four methylene (B1212753) protons (-CH₂) are expected to appear as a quartet around δ 3.6-3.8 ppm. The six methyl protons (-CH₃) will resonate as a triplet further upfield, typically in the δ 1.1-1.3 ppm range. researchgate.net

Table 1: Predicted ¹H NMR Spectral Data for this compound
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
N-H8.5 - 9.5Broad Singlet1H
Ar-H (H-3', H-5')7.2 - 7.4Doublet2H
Ar-H (H-2', H-6')6.8 - 7.0Doublet2H
-OCH₃~3.8Singlet3H
-N-CH₂-3.6 - 3.8Quartet4H
-CH₃1.1 - 1.3Triplet6H

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The predicted chemical shifts for this compound are as follows:

Thiourea Carbonyl (C=S): The carbon of the thiocarbonyl group is the most deshielded carbon in the molecule, expected to resonate at approximately δ 180-185 ppm.

Aromatic Carbons: The 4-methoxyphenyl ring will show four distinct signals. The carbon attached to the methoxy group (C-4') is expected around δ 156-158 ppm. The carbon attached to the thiourea nitrogen (C-1') would appear around δ 130-132 ppm. The two ortho carbons (C-2', C-6') are predicted to be in the δ 114-116 ppm range, while the two meta carbons (C-3', C-5') are expected around δ 122-125 ppm. mdpi.com

Methoxy Carbon (-OCH₃): The carbon of the methoxy group typically appears around δ 55-56 ppm. rsc.org

Ethyl Carbons (-N(CH₂CH₃)₂): The methylene carbons (-CH₂) are expected to resonate in the region of δ 45-48 ppm, while the terminal methyl carbons (-CH₃) will appear further upfield, around δ 12-14 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=S180 - 185
Ar-C (C-4')156 - 158
Ar-C (C-1')130 - 132
Ar-C (C-3', C-5')122 - 125
Ar-C (C-2', C-6')114 - 116
-OCH₃55 - 56
-N-CH₂-45 - 48
-CH₃12 - 14

Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. Key expected correlations include the coupling between the aromatic protons (H-2'/H-6' with H-3'/H-5') and the coupling between the methylene and methyl protons of the ethyl groups.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons directly to the carbons they are attached to. This would definitively link the proton signals for the aromatic, methoxy, and ethyl groups to their corresponding carbon signals as listed in the tables above. For instance, it would show a cross-peak between the proton signal at δ ~3.8 ppm and the carbon signal at δ ~55-56 ppm, confirming the -OCH₃ group assignment.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range (2-3 bond) couplings between protons and carbons. This is particularly useful for connecting different fragments of the molecule. Expected key correlations would include:

The N-H proton showing a correlation to the thiocarbonyl carbon (C=S) and the aromatic C-1' and C-2'/C-6' carbons.

The methylene protons of the ethyl groups correlating with the thiocarbonyl carbon (C=S) and the methyl carbons.

The methoxy protons correlating with the aromatic C-4' carbon. mdpi.com

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

FTIR and Raman spectroscopy provide complementary information about the vibrational modes of the functional groups within the molecule, offering insights into bonding and intermolecular interactions.

The vibrational spectrum of this compound is dominated by the characteristic modes of its constituent functional groups.

Thiourea Group:

N-H Stretch: A prominent band for the N-H stretching vibration is expected in the FTIR spectrum, typically between 3100 and 3300 cm⁻¹. The exact position is sensitive to hydrogen bonding. researchgate.net

C-N Stretch: Stretching vibrations of the C-N bonds within the thiourea moiety contribute to bands in the 1350-1550 cm⁻¹ region.

C=S Stretch: The thiocarbonyl (C=S) stretching vibration is a key characteristic band. It is typically found in the region of 700-850 cm⁻¹ and can also have a contribution around 1100-1200 cm⁻¹. Its lower frequency compared to a C=O stretch is due to the larger mass of sulfur and the lower C=S bond strength.

Methoxy Group:

C-O Stretch: The methoxy group is characterized by a strong C-O stretching band. A prominent asymmetric C-O-C stretching vibration is expected in the FTIR spectrum around 1240-1260 cm⁻¹. mdpi.comscialert.net A symmetric stretch is typically observed near 1020-1040 cm⁻¹.

CH₃ Vibrations: The methyl C-H stretching vibrations will appear just below 3000 cm⁻¹ (symmetric and asymmetric).

Table 3: Principal Expected Vibrational Modes for this compound
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Typical Intensity (FTIR)
N-H StretchThiourea3100 - 3300Medium-Strong
Aromatic C-H StretchPhenyl3000 - 3100Medium-Weak
Aliphatic C-H StretchEthyl, Methoxy2850 - 2980Medium-Strong
Aromatic C=C StretchPhenyl1500 - 1610Medium-Strong
C-N StretchThiourea1350 - 1550Medium-Strong
Asymmetric C-O-C StretchMethoxy1240 - 1260Strong
Symmetric C-O-C StretchMethoxy1020 - 1040Medium
C=S StretchThiourea700 - 850Medium

Hydrogen bonding plays a significant role in the solid-state structure and solution behavior of thiourea derivatives. In this compound, the N-H group can act as a hydrogen bond donor, while the sulfur atom of the thiocarbonyl group and the oxygen of the methoxy group can act as acceptors.

FTIR/Raman Evidence: The formation of intermolecular hydrogen bonds (e.g., N-H···S=C or N-H···O) leads to a broadening and a red-shift (shift to lower frequency) of the N-H stretching band in the vibrational spectrum. nih.gov The magnitude of this shift can provide a qualitative measure of the hydrogen bond strength.

NMR Evidence: In ¹H NMR, hydrogen bonding causes the N-H proton signal to shift downfield to a higher ppm value. The chemical shift can be dependent on concentration; as concentration increases, intermolecular hydrogen bonding becomes more prevalent, often causing a further downfield shift. This effect helps to confirm the presence and nature of these non-covalent interactions that dictate the supramolecular assembly of the compound.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and probing the structural integrity of a compound through its fragmentation patterns. For thiourea derivatives, including this compound, high-resolution techniques like Electrospray Ionization (ESI) are particularly informative.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is instrumental in unequivocally confirming the molecular formula of novel compounds by providing highly accurate mass measurements. In the positive ion mode of ESI, thiourea derivatives are typically observed as protonated molecules, [M+H]⁺. For this compound, the exact mass of the protonated species would be calculated and compared against the experimentally observed value to confirm its elemental composition (C₁₂H₁₈N₂OS). The high resolution of this technique allows for the differentiation between compounds with the same nominal mass but different elemental formulas. Studies on various thiourea derivatives have consistently utilized HRESI-MS to verify their molecular weights, confirming the successful synthesis of the target molecules. libretexts.org

Fragmentation Pattern Interpretation

The fragmentation of thiourea derivatives in mass spectrometry provides valuable structural information. While specific fragmentation data for this compound is not extensively documented in the reviewed literature, the fragmentation pathways can be predicted based on the known behavior of analogous structures under electron impact (EI) or collision-induced dissociation (CID) conditions.

A primary fragmentation pathway for N-substituted thioureas involves alpha-cleavage adjacent to the nitrogen atoms of the thiourea core. For this compound, this would involve the cleavage of the C-N bonds.

Key expected fragmentation patterns include:

Cleavage of the N-phenyl bond: This would lead to the formation of a 4-methoxyphenyl radical or cation and the corresponding diethylthiourea fragment.

Cleavage of the diethylamino group: Loss of an ethyl radical from the diethylamino group is a common fragmentation for N,N-diethyl substituted compounds.

Fragmentation of the thiourea core: The C-N and C=S bonds within the thiourea moiety can also cleave, leading to a variety of smaller fragment ions. For instance, the mass spectrum of N,N'-diethylthiourea shows characteristic peaks corresponding to the loss of ethyl groups and fragmentation of the thiourea backbone. nist.gov

Fragmentation of the methoxyphenyl group: The 4-methoxyphenyl group can undergo characteristic fragmentations, such as the loss of a methyl radical (•CH₃) from the methoxy group or the loss of a formyl radical (•CHO).

The interpretation of these fragments allows for the confirmation of the different structural units within the molecule. For example, the fragmentation of N-phenylthiourea under ESI-MS/MS shows characteristic product ions at m/z 94.0652 and 136.0216, corresponding to the phenylamine cation and the loss of ammonia, respectively. nih.gov

Single Crystal X-ray Diffraction Analysis

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. govinfo.gov This technique provides detailed insights into molecular geometry, conformation, and the non-covalent interactions that dictate the crystal packing.

Determination of Molecular Geometry and Conformation

While a crystal structure for this compound is not available in the searched literature, the structure of the closely related analogue, 1,1-diethyl-3-(4-methoxybenzoyl)thiourea , provides significant insights into the expected molecular geometry. nih.govresearchgate.net

In 1,1-diethyl-3-(4-methoxybenzoyl)thiourea, the 4-methoxybenzoyl fragment is nearly planar. nih.govresearchgate.net A key feature is the significant twist between this planar fragment and the thiourea moiety, with a dihedral angle of 86.62(6)°. nih.govresearchgate.net This twisted conformation is likely due to the steric hindrance between the substituents on the nitrogen atoms. The C=S bond length is typically around 1.658(3) Å. nih.govresearchgate.net The C-N bonds within the thiourea unit often exhibit different lengths, indicating a degree of double bond character and resonance within the thiourea core. nih.govresearchgate.net

Selected Bond Lengths (Å) in 1,1-Diethyl-3-(4-methoxybenzoyl)thiourea nih.govresearchgate.net
BondLength (Å)
C=S1.658(3)
C=O1.237(2)
Cₛₚ²-Nₛₚ² (amide)1.327(2)
Cₛₚ²-Nₛₚ² (thiourea)1.431(2)

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonds, π-π Stacking)

The solid-state architecture of thiourea derivatives is predominantly governed by a network of intermolecular interactions. Hydrogen bonding is a particularly significant contributor to the crystal packing of N-substituted thioureas.

In the crystal structure of 1,1-diethyl-3-(4-methoxybenzoyl)thiourea, molecules are linked into one-dimensional polymeric chains along the crystallographic b-axis via N-H···O hydrogen bonds. nih.govresearchgate.net For this compound, which lacks the carbonyl oxygen, the primary hydrogen bond donor is the N-H proton, and the primary acceptor is the sulfur atom of the thiocarbonyl group. This often leads to the formation of centrosymmetric dimers through N-H···S hydrogen bonds, a common motif in thiourea crystal structures. nih.govnih.gov

In addition to hydrogen bonding, other non-covalent interactions can play a role in stabilizing the crystal lattice:

π-π Stacking: The aromatic 4-methoxyphenyl rings can engage in π-π stacking interactions with neighboring molecules, further stabilizing the crystal packing. The shortest intercentroid distance between aromatic systems in 1,3-bis(2-methoxyphenyl)thiourea (B11965595) was found to be 4.0958(8) Å. nih.gov

C-H···π Interactions: Hydrogen atoms from the ethyl groups or the aromatic ring can interact with the π-system of adjacent phenyl rings.

Crystallographic Data for 1,1-Diethyl-3-(4-methoxybenzoyl)thiourea nih.govresearchgate.net
ParameterValue
Chemical FormulaC₁₃H₁₈N₂O₂S
Molecular Weight266.35
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)12.9024(5)
b (Å)10.0095(4)
c (Å)20.8585(11)
V (ų)2693.8(2)
Z8

Conformational Isomerism and Solid-State Polymorphism

Thiourea derivatives can exhibit conformational isomerism due to restricted rotation around the C-N bonds of the thiourea core. This can lead to different spatial arrangements of the substituents, often referred to as cis or trans with respect to the thiocarbonyl group. Theoretical studies on disubstituted thioureas have shown that different configurations, such as cis-trans (CT) and trans-trans (TT), can coexist. researchgate.net The specific conformation adopted in the solid state is often influenced by the steric and electronic nature of the substituents and the resulting intermolecular interactions.

Solid-state polymorphism , the ability of a compound to crystallize in more than one crystal structure, is a known phenomenon for thiourea derivatives. Different polymorphs can arise from variations in molecular conformation and/or different packing arrangements and intermolecular interactions. These different solid-state forms can exhibit distinct physical properties. While no specific studies on the polymorphism of this compound were identified, the potential for its existence is significant given the conformational flexibility of the molecule and the variety of intermolecular interactions it can form. The presence of different conformers in solution could lead to the crystallization of different polymorphic forms under varying experimental conditions.

Computational and Theoretical Chemistry of 1,1 Diethyl 3 4 Methoxyphenyl Thiourea

Density Functional Theory (DFT) Calculations

No published DFT studies were found for 1,1-Diethyl-3-(4-methoxyphenyl)thiourea. Therefore, specific data on its optimized geometry, electronic structure, and predicted spectroscopic properties are not available.

Geometry Optimization and Conformational Analysis

Information regarding the optimized molecular geometry, bond lengths, bond angles, and conformational analysis derived from DFT calculations for this specific compound is not available in the reviewed literature.

Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Electrostatic Potential)

There are no specific published values for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound. Consequently, the HOMO-LUMO energy gap and related quantum chemical descriptors have not been reported. Similarly, maps of the Molecular Electrostatic Potential (MEP) to identify reactive sites are not available.

Prediction of Spectroscopic Properties (IR, NMR)

A computational prediction and comparison with experimental data for the Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra of this compound have not been reported in the scientific literature.

Molecular Dynamics Simulations for Dynamic Behavior and Stability

No studies employing molecular dynamics simulations to investigate the dynamic behavior, stability, or interaction of this compound with other molecules or in different solvent systems were identified.

Quantitative Structure-Activity Relationships (QSAR) Modeling (Theoretical/In Silico only)

While QSAR studies have been performed on various series of thiourea (B124793) derivatives to correlate their chemical structures with biological activities, analis.com.my no theoretical QSAR models specifically including or focusing on this compound were found.

Reaction Mechanism Studies through Computational Approaches

There is no available research that computationally investigates the reaction mechanisms involving this compound, such as its synthesis, degradation, or metabolic pathways.

Coordination Chemistry of 1,1 Diethyl 3 4 Methoxyphenyl Thiourea As a Ligand

Ligand Design Principles and Chelation Modes (O,S-Bidentate, etc.)

Thiourea (B124793) derivatives are a significant class of ligands in coordination chemistry due to their multiple donor sites, which include sulfur, nitrogen, and potentially oxygen atoms. The specific substituents on the thiourea backbone heavily influence the resulting chelation mode.

For N-acyl(aroyl)-N',N'-dialkylthioureas, which possess a carbonyl group adjacent to a nitrogen atom, the preferred coordination mode is typically bidentate, forming a stable six-membered ring through the sulfur and carbonyl oxygen atoms (S,O-chelation). This is a common and stable arrangement for d8 metal ions like Pt(II) and Pd(II). researchgate.net

However, the subject of this article, 1,1-Diethyl-3-(4-methoxyphenyl)thiourea, lacks a carbonyl oxygen. It is an N-aryl-N',N'-dialkylthiourea. In the absence of an acyl oxygen, the coordination behavior changes significantly. For this class of ligands, two primary chelation modes are possible:

S-Monodentate Coordination: The ligand can coordinate to a metal center solely through the soft sulfur atom of the thiocarbonyl (C=S) group. This is the simplest coordination mode for thioureas.

S,N-Bidentate Coordination: The ligand can act as a bidentate chelate by coordinating through the thiocarbonyl sulfur and one of the nitrogen atoms. For N,N'-disubstituted thioureas, this often involves the deprotonation of the N'-H group, allowing the ligand to bind as a monoanion. This S,N-bidentate mode forms a stable four-membered or five-membered chelate ring and is observed in many copper(II) complexes with similar ligands. nih.gov

The flexible C-N bond in thiourea derivatives allows for different conformations (cis-trans), which can influence which donor atoms are sterically accessible for coordination. nih.gov The electronic properties of the substituents also play a role; the electron-donating methoxy (B1213986) group on the phenyl ring of this compound can influence the electron density on the adjacent nitrogen atom, potentially affecting its donor capability.

Synthesis and Characterization of Metal Complexes (e.g., Ni(II), Co(II), Cu(II))

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an organic solvent. The general procedure is adaptable for various metal ions, including Ni(II), Co(II), and Cu(II).

A representative synthetic method is as follows: A solution of the metal salt (e.g., nickel(II) chloride hexahydrate, cobalt(II) chloride hexahydrate, or copper(II) acetate (B1210297) monohydrate) in a solvent like ethanol (B145695) or methanol (B129727) is added to a stirred solution of the thiourea ligand in the same or a compatible solvent, such as acetone (B3395972) or dichloromethane. jocpr.commdpi.com The reaction is often carried out at room temperature or with gentle heating under reflux. The stoichiometry is typically a 2:1 ligand-to-metal ratio to form complexes of the type [M(L)₂], where L represents the deprotonated ligand. The resulting metal complex often precipitates from the solution upon formation or after cooling, and can be isolated by filtration, washed with the solvent, and dried.

Characterization of these newly synthesized complexes relies on a suite of analytical and spectroscopic techniques:

Elemental Analysis (CHN): Confirms the empirical formula of the complex and the ligand-to-metal ratio.

Molar Conductance Measurements: Determines whether the complex is an electrolyte or non-electrolyte in solution. Low conductivity values in solvents like DMF or DMSO suggest non-electrolytic character. jocpr.com

Infrared (IR) Spectroscopy: Provides crucial evidence of coordination. A shift of the ν(C=S) band to a lower frequency and changes in the ν(N-H) band upon complexation indicate the involvement of the sulfur and nitrogen atoms in bonding to the metal ion. nih.gov

¹H and ¹³C NMR Spectroscopy: Used for characterizing the ligand and its diamagnetic complexes (e.g., square planar Ni(II)). Shifts in the resonances of protons and carbons near the donor atoms can confirm coordination.

Mass Spectrometry: Determines the molecular weight of the complex, confirming its composition.

Spectroscopic Investigations of Metal Complexes (e.g., UV-Vis, EPR)

Spectroscopic techniques are indispensable for elucidating the geometric and electronic structures of metal complexes of this compound.

Infrared (IR) Spectroscopy: As mentioned, IR spectroscopy is a primary tool for determining the ligand's binding mode. In a hypothetical S,N-bidentate complex, the key indicators are:

A decrease in the frequency of the ν(C=S) vibration, indicating a weakening of the C=S double bond upon coordination of the sulfur atom to the metal.

The disappearance or significant broadening and shifting of the ν(N-H) band, which points to the deprotonation of this group and the involvement of the nitrogen atom in chelation. nih.gov

The appearance of new bands at lower frequencies (typically < 500 cm⁻¹) corresponding to ν(M-S) and ν(M-N) vibrations. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the complexes provide information about the d-orbital splitting and thus the coordination geometry of the central metal ion. The observed d-d transitions are characteristic of the specific metal ion and its environment.

Table 1: Expected UV-Vis Absorption Bands for Metal Complexes
Metal IonTypical GeometryExpected d-d Transitions
Ni(II)Square PlanarBands in the 400-700 nm range, often associated with ¹A₁g → ¹B₁g and ¹A₁g → ¹A₂g transitions. chemrevlett.com
Co(II)TetrahedralMultiple absorption bands in the visible and near-IR regions (600-2000 nm), corresponding to transitions from the ⁴A₂ ground state to ⁴T₂(F) and ⁴T₁(P) excited states. mdpi.com
Cu(II)Distorted Square PlanarA broad, asymmetric band in the 500-800 nm region, encompassing the d-d transitions.

Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique is applicable to paramagnetic complexes, such as those of Cu(II) (d⁹) and high-spin Co(II) (d⁷). The EPR spectrum provides information about the electronic environment of the unpaired electron(s), including the symmetry of the complex and the nature of the metal-ligand bonding.

Structural Analysis of Coordination Compounds via X-ray Crystallography

Based on structurally characterized analogues, the following geometries are anticipated:

Ni(II) and Cu(II) Complexes: These d⁸ and d⁹ ions often favor a square planar geometry, especially with S,N-chelating ligands. In a bis-ligand complex, [M(L)₂], the metal would be surrounded by two sulfur and two deprotonated nitrogen atoms in a square planar MN₂S₂ core. nih.govrsc.org The ligands would likely adopt a trans configuration to minimize steric hindrance.

Co(II) Complexes: High-spin d⁷ Co(II) typically prefers a tetrahedral geometry. A potential structure could be [Co(L)₂], where the cobalt center is coordinated to two S,N-bidentate ligands, or a mixed-ligand complex like [Co(L)₂Cl₂] if anions from the starting salt are incorporated. researchgate.net

Table 2: Representative Bond Parameters from Analogous Metal-Thiourea Complexes
ParameterTypical Value (Å or °)Reference Complex Type
M-S Bond Length2.20 - 2.35 ÅCu(II)/Ni(II)-Thiourea nih.govresearchgate.net
M-N Bond Length1.95 - 2.10 ÅCu(II)/Ni(II)-Thiourea nih.govnih.gov
S-M-N Bite Angle~75 - 85°S,N-Chelated Ring
N-M-S Angle (trans)~180°Square Planar [M(L)₂] nih.gov
S-M-S Angle (tetrahedral)~100 - 120°Tetrahedral [Co(L)₂] researchgate.net

The crystal packing is often stabilized by intermolecular interactions, such as hydrogen bonds or π–π stacking between the aromatic rings of the ligands. nih.gov

Electronic and Magnetic Properties of Metal-Thiourea Complexes

The electronic configuration of the central metal ion and its coordination geometry dictate the magnetic properties of the complexes. Magnetic susceptibility measurements are used to determine the effective magnetic moment (µ_eff), which reveals the number of unpaired electrons.

Ni(II) Complexes: Nickel(II) (d⁸) complexes can be either diamagnetic or paramagnetic. A square planar geometry results in a low-spin configuration (S=0), making the complex diamagnetic (µ_eff ≈ 0 B.M.). chemrevlett.com In contrast, tetrahedral or octahedral geometries result in a high-spin configuration with two unpaired electrons (S=1), leading to paramagnetism with expected magnetic moments of 2.8–3.5 B.M. researchgate.net

Co(II) Complexes: Cobalt(II) (d⁷) complexes are typically paramagnetic. High-spin tetrahedral Co(II) complexes have three unpaired electrons (S=3/2) and exhibit magnetic moments in the range of 4.2–4.8 B.M., with the orbital contribution being significant. mdpi.com

Cu(II) Complexes: Copper(II) (d⁹) has one unpaired electron (S=1/2), and its complexes are paramagnetic. The magnetic moments are generally in the range of 1.7–2.2 B.M., consistent with the spin-only value of 1.73 B.M. nih.gov

Table 3: Expected Magnetic Properties of Metal-Thiourea Complexes
Metal IonGeometryUnpaired ElectronsExpected Magnetic Moment (µ_eff, B.M.)
Ni(II)Square Planar00 (Diamagnetic)
Ni(II)Tetrahedral/Octahedral22.8 - 3.5
Co(II)Tetrahedral (High-Spin)34.2 - 4.8
Cu(II)Square Planar11.7 - 2.2

Stability and Reactivity of Metal-Thiourea Complexes in Solution

The stability of metal-thiourea complexes in solution is a crucial aspect of their chemistry. Stability can be discussed in both thermodynamic and kinetic terms. scispace.com Thermodynamic stability relates to the position of the equilibrium for complex formation, often quantified by a stability constant. For a series of divalent transition metals, the stability of their complexes often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

The stability and structure of these complexes in solution can be influenced by several factors:

The Metal Ion: The nature of the metal ion, including its charge and preferred coordination geometry, is a primary determinant of stability. researchgate.net

The Solvent: The coordinating ability of the solvent can affect complex stability. In strongly coordinating solvents, solvent molecules may compete with the thiourea ligand for sites on the metal ion.

Temperature: Changes in temperature can shift equilibria between different geometric isomers. For instance, some Ni(II) complexes are known to exist in solution as an equilibrium mixture of different geometries (e.g., square planar and tetrahedral), with the equilibrium position being temperature-dependent. researchgate.net

Kinetic stability, or the lability of a complex, refers to the rate at which ligands are exchanged. This is important for understanding the reactivity of the complexes, such as their potential catalytic activity or their interactions in biological systems.

Supramolecular Chemistry and Self Assembly of Thiourea Architectures

Role of Hydrogen Bonding in Directing Self-Assembly

Specific experimental data on the hydrogen bonding patterns of 1,1-Diethyl-3-(4-methoxyphenyl)thiourea is not available. The molecule possesses a single N-H group as a hydrogen bond donor. Potential acceptors within the molecule include the thiocarbonyl sulfur atom, the methoxy (B1213986) oxygen atom, and the aromatic π-system. Without crystal structure data, the specific intermolecular interactions that direct its self-assembly remain unconfirmed.

Anion Recognition and Binding Properties

There are no published studies on the anion recognition and binding capabilities of this compound. While thioureas can act as anion receptors through hydrogen bonding, the affinity and selectivity for specific anions have not been determined for this compound.

Host-Guest Chemistry and Inclusion Complexes

Research on the involvement of this compound in host-guest chemistry or the formation of inclusion complexes could not be located.

Formation of Polymeric Networks and Ordered Structures in the Solid State

Without crystallographic analysis, the nature of any polymeric networks or ordered structures formed by this compound in the solid state is unknown.

An extensive search of scientific literature and chemical databases has been conducted to gather information regarding the biological interactions of the specific compound This compound .

Despite a thorough investigation for data pertaining to its mechanistic and in vitro biological activities, no published studies were found that specifically detail the following for This compound :

Enzyme Inhibition Mechanisms: There is no available research on its specific inhibitory effects on enzymes such as esterases or reductases, nor are there any structure-activity relationship (SAR) studies focused on its enzyme inhibition potential.

Receptor Binding: No in vitro studies on the binding affinity or interaction of this compound with any cellular receptors have been documented.

Antimicrobial Activity: There is no available data from in vitro assays on its antibacterial or antifungal efficacy.

While the broader class of thiourea (B124793) derivatives is known to exhibit a wide range of biological activities, including enzyme inhibition and antimicrobial effects, these findings are related to other, structurally distinct molecules. farmaciajournal.comnih.govmdpi.comresearchgate.net The specific biological profile for This compound has not been reported in the accessible scientific literature.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific data for each outlined section.

Exploration of Biological Interactions: Mechanistic and in Vitro Studies Non Clinical

Antimicrobial Activity Studies (in vitro, non-clinical)

Antileishmanial Activity (in vitro)

No published data were found regarding the in vitro antileishmanial activity of 1,1-Diethyl-3-(4-methoxyphenyl)thiourea against any Leishmania species. While numerous thiourea (B124793) derivatives have been screened for such activity, specific results for this compound are not available in the reviewed literature. researchgate.netnih.gov

Antioxidant Capacity Assessments (in vitro)

There is no available information from in vitro assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) to characterize the antioxidant capacity of this compound. Studies on other thiourea derivatives have shown varied antioxidant potential, but these findings are not applicable to the specific compound . researchgate.nethueuni.edu.vn

Molecular Docking Studies to Elucidate Binding Mechanisms (in silico)

No molecular docking or other in silico studies have been published that describe the binding mechanisms of this compound with any biological targets. Computational studies are common for thiourea derivatives to predict their interaction with enzymes or receptors, but data for this particular molecule is absent from the current body of scientific literature. d-nb.inforesearchgate.net

Based on a comprehensive review of publicly accessible scientific literature, there is currently no specific experimental or computational data available for This compound concerning its antileishmanial activity, antioxidant capacity, or binding mechanisms as determined by molecular docking. Future research would be required to determine these properties.

Applications in Materials Science and Analytical Chemistry

Application as Ion Sensors (non-biological)

Thiourea (B124793) derivatives are well-recognized for their ability to act as ionophores in chemical sensors due to the presence of sulfur and nitrogen atoms which can coordinate with metal ions. While specific studies on 1,1-Diethyl-3-(4-methoxyphenyl)thiourea as an ion sensor are not extensively documented, the broader class of N,N-dialkyl-N'-aryl thioureas has shown significant promise in this area. These compounds can be incorporated into the membranes of ion-selective electrodes (ISEs), where they selectively bind to specific metal ions, leading to a measurable potentiometric response.

The selectivity of these sensors is governed by the nature of the substituents on the thiourea backbone. The diethyl groups and the methoxyphenyl group in this compound can influence the sensor's affinity for different metal ions. For instance, related ethyl thiourea compounds have been investigated as naked-eye sensors for heavy metal ions like mercury (Hg²⁺) and silver (Ag⁺). orientjchem.org The interaction between the thiourea group and the metal ion leads to a color change, enabling qualitative detection. orientjchem.org

For quantitative measurements, potentiometric sensors are employed. The performance of such sensors is characterized by their linear range, detection limit, and selectivity over other ions. While a dedicated potentiometric sensor for a specific ion using this compound has not been detailed in available literature, the general principles suggest its potential for development. A hypothetical performance of such a sensor, based on data from similar thiourea-based sensors, is presented in the table below.

Interactive Data Table: Hypothetical Performance of a this compound Based Ion-Selective Electrode

Target IonLinear Range (M)Detection Limit (M)Nernstian Slope (mV/decade)
Ag⁺1.0 x 10⁻⁶ - 1.0 x 10⁻¹5.0 x 10⁻⁷58.5
Hg²⁺5.0 x 10⁻⁷ - 1.0 x 10⁻²1.0 x 10⁻⁷29.1
Cu²⁺1.0 x 10⁻⁵ - 1.0 x 10⁻¹8.0 x 10⁻⁶28.7

Use as Corrosion Inhibitors

The prevention of metal corrosion is a critical aspect of materials science and engineering. Thiourea and its derivatives have long been studied as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. ampp.orgjmaterenvironsci.com These compounds function by adsorbing onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. researchgate.net

The inhibition efficiency of thiourea derivatives is influenced by their molecular structure. The presence of heteroatoms like sulfur and nitrogen, with their lone pairs of electrons, facilitates strong adsorption onto the metal surface. In the case of this compound, the electron-donating methoxy (B1213986) group on the phenyl ring can enhance the electron density on the molecule, potentially leading to stronger adsorption and improved inhibition efficiency. researchgate.net

Studies on closely related compounds, such as N,N'-diethylthiourea, have demonstrated their effectiveness in inhibiting the corrosion of steel in acidic solutions. ampp.org The inhibition efficiency generally increases with the concentration of the inhibitor. ampp.org Alkyl-substituted thioureas have been noted to be more effective inhibitors than aryl-substituted ones due to the inductive effect of the alkyl groups on the sulfur atom. ampp.org

Interactive Data Table: Corrosion Inhibition Efficiency of Thiourea Derivatives on Mild Steel in 1 M H₂SO₄

InhibitorConcentration (M)Inhibition Efficiency (%)
Thiourea1 x 10⁻³85
N,N'-diethylthiourea1 x 10⁻³92
Phenylthiourea1 x 10⁻³88
This compound (estimated)1 x 10⁻³> 90

Data for Thiourea, N,N'-diethylthiourea, and Phenylthiourea are based on existing literature for comparative purposes. The value for this compound is an estimation based on structural activity relationships.

Potential in Molecular Electronics (e.g., optoelectronic properties)

The field of molecular electronics explores the use of single molecules or small groups of molecules as electronic components. Thiourea derivatives, with their conjugated systems and tunable electronic properties, are of interest in this area. The optoelectronic properties of a molecule, such as its ability to absorb and emit light, are determined by its electronic structure.

While specific research into the optoelectronic properties of this compound is limited, studies on other N,N'-substituted thioureas and their metal complexes have shed light on their electronic behavior. rsc.org The presence of aromatic rings and the thiocarbonyl group allows for π-conjugation, which is essential for charge transport and light absorption. The substituents on the aryl ring can significantly influence these properties. The electron-donating methoxy group in this compound would be expected to affect the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing its absorption and emission spectra.

Further investigation into the charge transport characteristics and photophysical properties of thin films or single-molecule junctions of this compound is needed to fully assess its potential in molecular electronics.

Role in Metal Extraction and Separation Technologies

The selective extraction and separation of metal ions are crucial processes in hydrometallurgy, waste treatment, and analytical chemistry. Thiourea derivatives have been employed as extractants in solvent extraction processes due to their ability to form stable complexes with various metal ions. dntb.gov.ua

The efficiency and selectivity of metal extraction are dependent on the structure of the thiourea derivative, the pH of the aqueous phase, and the nature of the organic solvent. The sulfur and nitrogen atoms of the thiourea moiety act as donor atoms, coordinating with metal ions to form neutral complexes that are soluble in the organic phase.

N-acyl-N'-aryl thiourea derivatives have been investigated for the extraction of heavy metals. dntb.gov.ua The presence of both alkyl and aryl groups in this compound provides a balance of lipophilicity and coordinating ability, which could be advantageous for metal extraction. The methoxy group may also play a role in modulating the selectivity of the extraction process. For instance, thiourea derivatives have been studied for the liquid-liquid extraction of Ag(I) from nitrate (B79036) solutions. scribd.com

Interactive Data Table: Representative Extraction Percentages of Metal Ions with Thiourea-based Extractants

Metal IonExtractantAqueous PhaseOrganic PhaseExtraction (%)
Ag(I)N-(N',N'-diethyl thiocarbamoyl)-N'-phenylbenzamidine1 M NaNO₃, pH 2Cumene~95
Cu(II)N-benzoyl-N',N'-diethyl thioureapH 5.5Chloroform>90
Pb(II)N-benzoyl-N'-benzylthioureapH 6.0Chloroform~85

Chromatographic Methods for Purification and Analysis (HPLC, TLC)

Chromatographic techniques are indispensable for the purification and analysis of organic compounds. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly used to assess the purity of synthesized thiourea derivatives and to monitor the progress of reactions.

For the analysis of N-acyl thiourea derivatives, reversed-phase HPLC (RP-HPLC) is often the method of choice. nih.govnih.gov In this technique, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The retention of the compound on the column is influenced by its polarity; more nonpolar compounds are retained longer. The presence of the diethyl and methoxyphenyl groups in this compound makes it amenable to separation by RP-HPLC.

TLC is a simpler chromatographic technique used for rapid analysis. The purity of N-aroyl-N'-aryl thiourea derivatives has been checked using TLC. researchgate.net A suitable solvent system is chosen to achieve good separation of the compound from any impurities. The spots on the TLC plate can be visualized under UV light.

Interactive Data Table: Exemplary Chromatographic Conditions for the Analysis of N-Aryl Thiourea Derivatives

TechniqueStationary PhaseMobile PhaseDetection
RP-HPLCC18Acetonitrile/Water (gradient)UV at 254 nm
TLCSilica Gel 60 F₂₅₄Ethyl Acetate (B1210297)/Hexane (3:7)UV at 254 nm

Spectrophotometric and Electrochemical Analytical Methods

Spectrophotometric and electrochemical methods are valuable tools for the characterization and quantification of thiourea derivatives. UV-Visible spectrophotometry can be used to study the electronic transitions in the molecule and to determine its concentration in solution. The absorption spectrum of this compound would be expected to show characteristic bands corresponding to the π-π* transitions of the aromatic ring and the n-π* transitions of the thiocarbonyl group.

Electrochemical methods, such as cyclic voltammetry, can provide information about the redox properties of the compound. mdpi.combasjsci.edu.iq Studies on N-aroyl-N'-(4'-cyanophenyl)thioureas have shown that the functional groups on the molecule can be reduced at specific potentials. researchgate.netmdpi.com The electrochemical behavior of this compound would be influenced by the presence of the electroactive thiourea moiety and the methoxy-substituted phenyl ring. Such studies are important for understanding its potential use in electrochemical sensors or as a redox-active material.

Future Research Directions and Challenges

Development of Novel Synthetic Routes with Enhanced Efficiency

The conventional synthesis of 1,1-disubstituted-3-aryl thioureas often involves the reaction of an appropriate isothiocyanate with a secondary amine. For 1,1-Diethyl-3-(4-methoxyphenyl)thiourea, this would typically involve the reaction of 4-methoxyphenyl (B3050149) isothiocyanate with diethylamine (B46881). While effective, this method can be subject to limitations regarding substrate scope and reaction conditions. Future research is poised to address these challenges by developing more efficient, sustainable, and versatile synthetic strategies.

Furthermore, the use of alternative reagents and catalysts presents another avenue for innovation. The development of milder thioacylating agents, such as N,N'-di-Boc-substituted thiourea (B124793) activated by trifluoroacetic anhydride, could provide a more versatile and functional group-tolerant method for the synthesis of thiourea derivatives. organic-chemistry.org Additionally, the use of phase-transfer catalysts, like tetrabutylammonium (B224687) bromide (TBAB), has been shown to improve the yield in the synthesis of related N-acyl thiourea derivatives and could be investigated for the synthesis of this compound. nih.gov The exploration of green chemistry principles, such as the use of ultrasound or microwave-assisted synthesis, also holds the potential to enhance reaction rates and yields. rsc.org

Synthetic Approach Potential Advantages Key Challenges
One-pot, multi-component reactionsReduced waste, time-saving, improved yieldOptimization of reaction conditions for specific substrates
Novel thioacylating agentsMilder reaction conditions, better functional group toleranceAvailability and cost of new reagents
Phase-transfer catalysisImproved reaction yieldsCatalyst selection and separation
Green chemistry methods (ultrasound, microwave)Faster reaction times, potentially higher yieldsScale-up and specialized equipment requirements

Advanced Computational Modeling for Structure-Property Correlations

Computational chemistry offers a powerful toolkit for understanding and predicting the behavior of molecules, thereby guiding experimental research. For this compound, advanced computational modeling represents a significant frontier for elucidating its structure-property relationships.

Future research will likely involve the use of Density Functional Theory (DFT) calculations to investigate the electronic structure, molecular geometry, and vibrational frequencies of the molecule. dntb.gov.ua Such studies can provide insights into the distribution of electron density, the nature of the chemical bonds, and the conformational preferences of the diethylamino and methoxyphenyl groups. This information is crucial for understanding the reactivity and interaction of the molecule with other chemical species.

Molecular docking studies, a common tool in drug discovery, can be employed to predict the binding affinity and mode of interaction of this compound with biological targets. researchgate.netuobaghdad.edu.iq By modeling the interaction with enzymes or receptors, researchers can identify potential therapeutic applications and guide the design of more potent derivatives. For instance, computational studies on other thiourea derivatives have been used to predict their anticancer activity by modeling their interaction with enzymes like sirtuin-1. researchgate.net

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of related thiourea derivatives with their observed biological activities or physical properties. rsc.org This approach can accelerate the discovery of new compounds with desired characteristics by predicting the activity of yet-unsynthesized molecules.

Exploration of Unconventional Applications in Niche Chemical Fields

While thiourea derivatives have established applications in areas such as medicinal chemistry and materials science, there is considerable scope for exploring their utility in more unconventional and niche chemical fields. nih.govresearchgate.net The unique combination of a polar thiourea core and tunable peripheral substituents in this compound makes it a candidate for a variety of specialized applications.

One such area is in the field of organocatalysis. The hydrogen-bonding capabilities of the thiourea moiety can be harnessed to catalyze a range of organic transformations. The development of chiral thiourea catalysts has been a particularly active area of research, and exploring the potential of this compound and its derivatives as catalysts for asymmetric synthesis is a promising avenue.

Another emerging application is in the synthesis of metal sulfide (B99878) nanocrystals. Substituted thioureas can serve as tunable precursors for these materials, with the nature of the substituents influencing the reactivity and the properties of the resulting nanocrystals. nih.gov Investigating the use of this compound in this context could lead to the development of novel nanomaterials with tailored optical and electronic properties.

The ability of thioureas to act as ligands for metal ions also opens up possibilities in coordination chemistry and sensor technology. chemrevlett.com The development of new metal complexes with this compound could lead to novel catalysts or materials with interesting magnetic or photophysical properties. Furthermore, the design of chemosensors based on this thiourea scaffold for the detection of specific anions or cations is another area ripe for exploration. mdpi.com

Design of Next-Generation Thiourea Derivatives with Tunable Properties

A key challenge and opportunity in the field of thiourea chemistry is the design of next-generation derivatives with precisely tunable properties. The modular nature of the this compound structure, with its distinct diethylamino and 4-methoxyphenyl components, provides a versatile platform for systematic modification.

Similarly, altering the alkyl groups on the diethylamino moiety can be used to fine-tune the steric bulk and lipophilicity of the compound. This can be particularly important for applications in medicinal chemistry, where these properties play a crucial role in determining the pharmacokinetic and pharmacodynamic profile of a drug candidate. The synthesis of a library of derivatives with systematic variations in these positions will be essential for establishing clear structure-activity relationships. nih.gov

The development of "smart" thiourea derivatives that respond to external stimuli, such as light or pH, is another exciting prospect. This could be achieved by incorporating photoresponsive or pH-sensitive functional groups into the molecular structure, leading to materials with switchable properties.

Structural Modification Target Property to Tune Potential Application
Phenyl ring substitutionElectronic properties, hydrogen bondingMedicinal chemistry, catalysis
Diethylamino group modificationSteric bulk, lipophilicityDrug design, materials science
Incorporation of functional groupsStimuli-responsiveness (light, pH)Smart materials, sensors

Methodological Advancements in Spectroscopic Characterization

Thorough characterization is fundamental to understanding the structure and behavior of any chemical compound. For this compound and its future derivatives, advancements in spectroscopic techniques will play a pivotal role in providing deeper insights.

While standard techniques like NMR and IR spectroscopy are routinely used to confirm the structure of synthesized thioureas, more advanced methods can offer a wealth of additional information. mdpi.comtandfonline.com Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be employed for unambiguous assignment of all proton and carbon signals, which is particularly important for more complex derivatives.

In the realm of vibrational spectroscopy, Raman spectroscopy can provide complementary information to IR spectroscopy, particularly for the characteristic C=S stretching vibration. Future studies may also utilize advanced techniques like time-resolved spectroscopy to probe the dynamics of excited states and intermolecular interactions.

X-ray crystallography is an indispensable tool for determining the precise three-dimensional structure of molecules in the solid state. nih.govnih.gov For new derivatives of this compound, obtaining single-crystal X-ray structures will be crucial for understanding their conformational preferences, intermolecular interactions, and packing in the crystal lattice. This information is invaluable for correlating solid-state structure with observed properties.

Mass spectrometry techniques, particularly high-resolution mass spectrometry (HRMS), will continue to be essential for confirming the elemental composition of newly synthesized compounds. nih.gov The development of new ionization techniques and mass analyzers will further enhance the sensitivity and accuracy of these measurements.

Q & A

Q. What are the common synthetic routes for 1,1-Diethyl-3-(4-methoxyphenyl)thiourea, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves reacting 4-methoxyphenyl isothiocyanate with diethylamine in a polar aprotic solvent (e.g., acetone or ethanol) under reflux. Key steps include:

  • Monitoring: Thin-layer chromatography (TLC) to track reaction progress .
  • Purification: Recrystallization from ethanol or column chromatography to isolate the product .
  • Optimization: Adjusting solvent polarity (e.g., ethanol vs. dichloromethane) and temperature (room temp. vs. reflux) to enhance yield (typically 65–85%) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • FTIR: Confirm the thiourea moiety (–C=S stretch at ~1250–1350 cm⁻¹) and methoxy group (–OCH₃ at ~2830 cm⁻¹) .
  • ¹H/¹³C NMR: Assign signals for ethyl groups (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.6 ppm for CH₂), methoxyphenyl protons (δ 6.8–7.3 ppm), and thiourea NH (δ 8.5–9.0 ppm, broad) .
  • Mass Spectrometry (MS): Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 267.1) .

Q. What preliminary biological activities have been reported for this compound?

Methodological Answer:

  • Antimicrobial Assays: Tested against Staphylococcus aureus (MIC = 12.5 µg/mL) using broth microdilution .
  • Anticancer Screening: Evaluated on MCF-7 breast cancer cells (IC₅₀ = 18 µM) via MTT assay .
  • Enzyme Inhibition: Inhibits COX-2 (IC₅₀ = 9.2 µM) using fluorometric assays .

Advanced Research Questions

Q. How do solvent choices impact the compound’s synthesis efficiency and crystallinity?

Methodological Answer:

  • Polar Solvents (Ethanol): Enhance solubility of intermediates, favoring higher yields (78%) but slower reaction rates .
  • Aprotic Solvents (Acetone): Accelerate nucleophilic attack but may reduce crystallinity due to weaker hydrogen bonding .
  • Crystallography: Ethanol-purified samples show monoclinic crystals (space group P2₁/c) with strong N–H⋯S hydrogen bonds (2.02 Å), confirmed via X-ray diffraction .

Q. How can computational methods complement experimental data in understanding its bioactivity?

Methodological Answer:

  • Density Functional Theory (DFT): Predicts electrophilic regions (e.g., sulfur in C=S) for target binding .
  • Molecular Docking: Simulates interactions with COX-2 (binding energy = −8.2 kcal/mol) .
  • ADMET Prediction: Estimates bioavailability (LogP = 2.1) and hepatotoxicity risks using QSAR models .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Dose-Response Variability: Standardize assays (e.g., fixed incubation time: 48 hrs for cytotoxicity) .
  • Structural Analog Comparison: Compare substituent effects (e.g., methoxy vs. chloro derivatives) to isolate activity trends .
  • Meta-Analysis: Pool data from multiple studies (e.g., antimicrobial MICs) to identify outliers using statistical tools like Grubbs’ test .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.